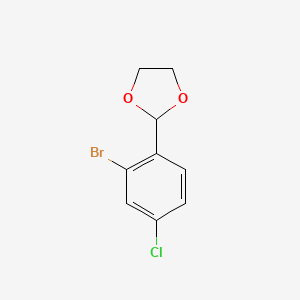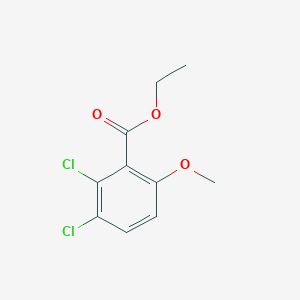
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane (BCPD) is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless liquid with a faint odor and is soluble in many organic solvents. BCPD has been used in a wide range of applications, including synthesis of novel compounds, biological studies, and drug development.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has been used in a wide range of applications, including synthesis of novel compounds, biological studies, and drug development. For example, 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has been used in the synthesis of novel heterocyclic compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,2,3-thiadiazoles. It has also been used in the synthesis of organic dyes and catalysts. In addition, 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has been used in the study of biochemical and physiological effects of drugs and other substances.
Wirkmechanismus
The exact mechanism of action of 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane is not yet fully understood. However, it is believed that 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane acts as an inhibitor of enzymes involved in the biosynthesis of certain proteins and peptides. It is thought to interact with the active site of these enzymes, preventing them from performing their normal functions.
Biochemical and Physiological Effects
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and lipoxygenase. In addition, 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in a variety of solvents. In addition, it is relatively non-toxic and has a low cost. However, 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has some limitations for use in laboratory experiments. It is volatile and can be easily lost during experiments. In addition, it has poor solubility in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane. It could be used to synthesize novel heterocyclic compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,2,3-thiadiazoles. It could also be used in the study of biochemical and physiological effects of drugs and other substances. In addition, it could be used in the development of new drugs and therapies. Finally, it could be used as an inhibitor of enzymes involved in the biosynthesis of certain proteins and peptides.
Synthesemethoden
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane is synthesized by the reaction of 2-bromo-4-chlorophenol and 1,3-dioxolane in the presence of a base. The reaction proceeds in a two-step process, first forming a dioxolane intermediate and then a 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane product. The reaction is typically carried out at a temperature of 40-60°C for 1-2 hours in an inert atmosphere.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-8-5-6(11)1-2-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXGYRHETFOVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6296327.png)









